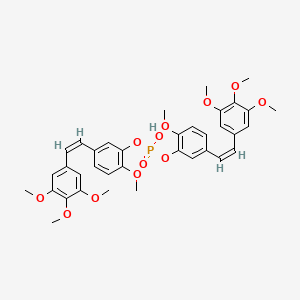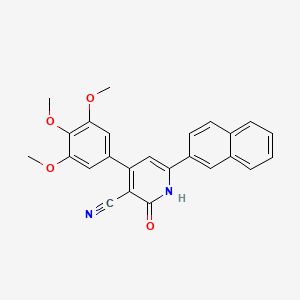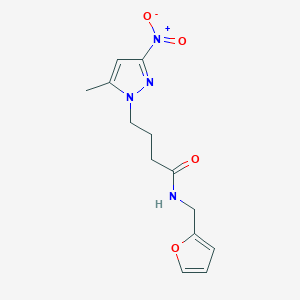![molecular formula C23H19ClN2O7 B11457831 1-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457831.png)
1-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxybenzodioxol group, and a pyrrolopyridine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl and dimethoxybenzodioxol groups. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-(3-CHLOROPHENYL)-2-((DIMETHYLAMINO)METHYL)CYCLOHEXANOL: This compound shares the chlorophenyl group but differs in its overall structure and chemical properties.
6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL derivatives: These compounds share the dimethoxybenzodioxol group and may exhibit similar chemical reactivity and biological activities.
Properties
Molecular Formula |
C23H19ClN2O7 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19ClN2O7/c1-30-20-14(7-16-21(22(20)31-2)33-10-32-16)13-8-17(27)25-18-15(23(28)29)9-26(19(13)18)12-5-3-4-11(24)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
DJQZOOLIRMSAMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC(=CC=C5)Cl)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11457748.png)

![4-(4-chlorophenyl)-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11457751.png)
![7-(4-ethoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11457763.png)
![4-tert-butyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457767.png)
![2-cyclohexyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457775.png)
![ethyl 7-(3-methoxypropyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457782.png)
![2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11457788.png)

![2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11457805.png)

![1-[(2-Bromoethyl)sulfonyl]butane](/img/structure/B11457810.png)
![N~2~-acetyl-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylglycinamide](/img/structure/B11457811.png)
![2-{[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11457813.png)
